[Arg14,Lys15]Nociceptin
CAS No.: 236098-40-1
VCID: VC0013148
Molecular Formula: C82H137N31O22
Molecular Weight: 1909.2 g/mol
* For research use only. Not for human or veterinary use.
![[Arg14,Lys15]Nociceptin - 236098-40-1](/images/no_structure.jpg)
Description | [Arg14,Lys15]Nociceptin is a modified form of the nociceptin/orphanin FQ (N/OFQ) peptide, which acts as an endogenous ligand for the NOP receptor, a member of the opioid receptor family . The NOP receptor, like the mu, delta, and kappa opioid receptors, belongs to the G-protein-coupled receptor (GPCR) Class A (rhodopsin-like) receptors . This receptor plays a key role in nociception and analgesia within the central and peripheral nervous system . The modification refers to the substitution of arginine at position 14 and lysine at position 15 in the amino acid sequence of native nociceptin . The NOP receptor shares significant sequence similarity with classical opioid receptors, approximately 60%, but exhibits distinct pharmacology, including unique selectivity for its endogenous ligand N/OFQ . The crystal structure of the NOP receptor has been solved in complex with antagonist compound-24 (C-24), providing insights into ligand-receptor recognition and selectivity . These structural studies have revealed conformational differences in the pocket regions between NOP and the classical opioid receptors, which are attributed to variations in a small number of residues . While [Arg14,Lys15]Nociceptin itself isn't detailed regarding its specific activity, studies of dimeric NOP receptor ligands with different spacer lengths have been conducted using both peptide and non-peptide compounds . The extracellular loops (ECLs) of NOP receptors, particularly ECL2, are distinct in their amino acid sequence compared to other opioid receptors, influencing receptor activation . |
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CAS No. | 236098-40-1 |
Product Name | [Arg14,Lys15]Nociceptin |
Molecular Formula | C82H137N31O22 |
Molecular Weight | 1909.2 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
Standard InChIKey | VULLMZOQBGUKAT-VUXBHJHDSA-N |
SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Canonical SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
PubChem Compound | 16143911 |
Last Modified | Feb 18 2024 |
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